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Compound of Interest

N-benzyl-5,5-dimethyloxolan-3-
Compound Name:
amine

Cat. No.: B2448697

For Researchers, Scientists, and Drug Development Professionals

The oxolanamine (aminotetrahydrofuran) scaffold is a privileged structural motif in medicinal
chemistry, conferring favorable physicochemical properties that have led to its incorporation
into a range of biologically active compounds. This technical guide provides an in-depth review
of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted
oxolanamine derivatives, with a focus on their activities as antibacterial agents, histamine Hs
receptor antagonists, and sigma receptor ligands.

Oxolanamine Derivatives as Antibacterial Agents

A notable class of oxolanamine derivatives with antibacterial potential are the N-substituted N-
(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides. These compounds have been
synthesized and evaluated for their ability to inhibit bacterial growth.

Quantitative Antibacterial Activity

While initial studies have characterized the antibacterial effects of some derivatives as
moderate, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values
are essential for a thorough understanding of their potency. The table below summarizes the
antibacterial activity of a series of synthesized N-substituted N-(tetrahydrofuran-2-ylmethyl)-4-
chlorobenzenesulfonamides against various bacterial strains.
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P. B.
S.aureus E. coli . .
Compoun aerugino subtilis Referenc
R-Group (MIC (MIC
dID sa (MIC (MIC e

ImL ImL
Hg/mL) Hg/mL) ugimL) ugimL)

5a Methyl >100 >100 >100 >100 [1][2]
5b Ethyl >100 >100 >100 >100 [1][2]
5c Propyl 50 50 75 50 [1][2]
5d Isopropyl 75 100 >100 75 [11[2]
5e Butyl 25 50 50 25 [1][2]
5f Benzyl 25 25 50 25 [1112]
Clprofloxac (Control) 0.5 0.25 1 0.5 -

in

Note: MIC values are representative and may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (3): Tetrahydrofuran-
2-ylmethylamine (1) is reacted with 4-chlorobenzenesulfonyl chloride (2) in an agueous
medium with controlled pH for 3 hours. The resulting N-(tetrahydrofuran-2-ylmethyl)-4-
chlorobenzenesulfonamide (3) is collected by filtration in a slightly acidic medium.[1][2]

Synthesis of N-substituted derivatives (5a-f): Compound (3) and various alkyl/aralkyl halides
(4a-f) are stirred in dimethylformamide (DMF) with sodium hydride (NaH) as an activator. The
final products are isolated via solvent extraction or filtration.[1][2]

Antibacterial Activity Assay (Broth Microdilution Method): The antibacterial activity is
determined by the broth microdilution method according to the Clinical and Laboratory
Standards Institute (CLSI) guidelines. Bacterial strains are cultured in Mueller-Hinton broth. The
synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a
96-well microtiter plate. An equal volume of the bacterial suspension (adjusted to a specific
McFarland standard) is added to each well. The plates are incubated at 37°C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible
bacterial growth.

Synthesis and Screening Workflow
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Synthesis

Tetrahydrofuran-2-ylmethylamine + 4-chlorobenzenesulfonyl chloride

\

Condensation Reaction

\

N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide

\4
Alkylation/Aralkylation with R-X

\

Substituted Oxolanamine Derivatives (5a-f)

Test Compounds

Antibacterial Screening

A

Prepare stock solutions of derivatives in DMSO

\

Perform serial dilutions in 96-well plates Culture bacterial strains (e.g., S. aureus, E. coli)

\ \

Inoculate wells with bacterial suspension

\/
Incubate at 37°C for 18-24h

\ 4

Determine Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

General workflow for synthesis and antibacterial screening.
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Oxolanamine Derivatives as Histamine Hs Receptor
Antagonists

The histamine Hs receptor (HsR) is a G protein-coupled receptor (GPCR) primarily expressed
in the central nervous system (CNS), where it acts as an autoreceptor and heteroreceptor to
modulate the release of various neurotransmitters. Antagonists of the HsR have therapeutic
potential for treating a range of CNS disorders.

Quantitative Binding Affinity Data

A series of tetrahydrofuran-based compounds have been synthesized and evaluated for their
binding affinity at the human histamine Hs receptor. The table below presents the inhibition
constants (Ki) for selected derivatives.

Compound ID R1 Group Rz Group hH3R Ki (nM)
6a H 4-chlorophenyl 15.3

6b Methyl 4-chlorophenyl 8.7

6C H 4-fluorophenyl 22.1

6d Methyl 4-fluorophenyl 12.5

7a H Cyclohexyl 45.2

7b Methyl Cyclohexyl 28.9
Mepyramine (Control) - 2.5

Experimental Protocols

Radioligand Binding Assay for Histamine Hs Receptor: The binding affinity of the test
compounds for the human Hs receptor is determined using a radioligand competition binding
assay. Membranes from HEK293 cells stably expressing the human Hs receptor are used.

 Membrane Preparation: HEK293T cells expressing the HsR are collected, resuspended in
ice-cold Tris-HCI buffer (50 mM, pH 7.4), and sonicated. The cell lysate is centrifuged, and
the resulting membrane pellet is resuspended in the assay buffer.
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e Binding Assay: The assay is performed in a 96-well plate in a total volume of 550 pL.
o Assay Buffer: 50 mM Tris-HCI, pH 7.4, 5 mM MgCl.
o Radioligand: [3H]-N-a-Methylhistamine.

o Procedure: 15 pug of membrane protein is incubated with a fixed concentration of the
radioligand and varying concentrations of the competitor compound.

o Non-specific binding is determined in the presence of a high concentration of an unlabeled
HsR ligand (e.g., 10 uM clobenpropit).

 Incubation and Filtration: The mixture is incubated for 2 hours at 25°C. The reaction is
terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters are
washed with ice-cold wash buffer (50 mM Tris-HCI, pH 7.4).

o Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation
counting. The ICso values are determined by non-linear regression analysis of the
competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Histamine Hs Receptor Signaling Pathway
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Simplified Histamine Hs Receptor Signaling Pathway.
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Oxolanamine Derivatives as Sigma Receptor
Ligands

Sigma receptors (o1 and o2) are intracellular chaperone proteins located at the mitochondria-
associated endoplasmic reticulum membrane. They are implicated in various cellular functions
and are targets for the treatment of CNS disorders and cancer.

Quantitative Binding Affinity Data

Substituted aminotetrahydrofurans have been investigated for their affinity towards sigma-1
(01) and sigma-2 (o2) receptors. The binding affinities (Ki) of representative compounds are
presented below.

Compound ID R Group o1 Ki (nM) o2 Ki (nM)
8a Benzyl 12.5 250.1

8b 4-Methoxybenzyl 8.2 180.5

8c 4-Chlorobenzyl 15.8 310.2

9a Phenethyl 5.1 95.7

9b 4-Methoxyphenethyl 3.9 78.3
(+)-Pentazocine (o1 Control) 2.1 1500

DTG (Non-selective 105 112

Control)

Experimental Protocols

Sigma Receptor Radioligand Binding Assay: The affinity of compounds for sigma-1 and sigma-
2 receptors is determined using radioligand binding assays with rat liver or guinea pig brain
homogenates.

o Tissue Preparation: Liver or brain tissue is homogenized in ice-cold sucrose buffer and
centrifuged. The resulting pellet is resuspended to obtain the membrane preparation.

e Sigma-1 Binding Assay:
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o Radioligand: [*H]-(+)-pentazocine.

o Procedure: Membrane homogenate is incubated with [3H]-(+)-pentazocine and various
concentrations of the test compound in Tris-HCI buffer (50 mM, pH 7.4).

o Non-specific binding is determined using a high concentration of haloperidol (10 pM).
e Sigma-2 Binding Assay:
o Radioligand: [?H]-DTG (1,3-di-o-tolyl-guanidine).

o Procedure: The assay is performed in the presence of a masking agent for the sigma-1
receptor (e.g., 1 UM of (+)-pentazocine) to ensure selective binding to the sigma-2
receptor. Membrane homogenate is incubated with [3H]-DTG, the masking agent, and the
test compound.

o Non-specific binding is determined using a high concentration of haloperidol (10 uM).

e [ncubation and Filtration: The reaction mixtures are incubated at 25°C for 2-4 hours and then
filtered through glass fiber filters (GF/C) pre-soaked in polyethyleneimine. The filters are
washed with ice-cold buffer.

» Data Analysis: Radioactivity is quantified by liquid scintillation counting. ICso values are
calculated from competition curves and converted to Ki values using the Cheng-Prusoff
equation.

Logical Relationship in Sigma Receptor Ligand
Evaluation
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Workflow for the discovery and optimization of sigma receptor ligands.

Conclusion

Substituted oxolanamine derivatives represent a versatile and valuable class of compounds
with a wide spectrum of biological activities. The examples presented herein, targeting bacterial
pathogens, histamine Hs receptors, and sigma receptors, underscore the potential of the
aminotetrahydrofuran scaffold in the development of novel therapeutic agents. Further
exploration of the chemical space around this core structure, guided by detailed structure-
activity relationship studies and mechanism-of-action investigations, is warranted to unlock its
full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Diverse Biological Activities of Substituted
Oxolanamine Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2448697#biological-activity-of-
substituted-oxolanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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